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Inosine 5'-diphosphate, TrisodiuM salt -

Inosine 5'-diphosphate, TrisodiuM salt

Catalog Number: EVT-15333306
CAS Number:
Molecular Formula: C10H11N4Na3O11P2
Molecular Weight: 494.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosine 5'-diphosphate, trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes, particularly in cellular energy transfer and signaling pathways. This compound is classified under purine nucleotides, which are essential for numerous biological functions, including metabolism and cellular signaling. It is often used in scientific research and biochemistry due to its involvement in the synthesis of nucleotides and nucleic acids.

Source

Inosine 5'-diphosphate is typically derived from the enzymatic phosphorylation of inosine 5'-monophosphate. It can also be synthesized through chemical methods involving the appropriate purine precursors and phosphate donors.

Classification
  • Type: Nucleotide
  • Class: Purine nucleotides
  • Chemical Formula: C10H12N3Na3O7P2
  • Molecular Weight: Approximately 410.185 g/mol
Synthesis Analysis

Methods

The synthesis of inosine 5'-diphosphate, trisodium salt can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as nucleoside diphosphate kinases to catalyze the phosphorylation of inosine 5'-monophosphate.
  2. Chemical Synthesis: Involves the reaction of inosine with phosphoric acid derivatives in the presence of sodium salts to yield the trisodium salt form.

Technical Details

  • The enzymatic approach generally provides higher specificity and yields, while chemical synthesis may require careful control of reaction conditions to prevent degradation or unwanted side reactions.
  • Chromatography techniques are often employed to purify the final product from reaction mixtures.
Molecular Structure Analysis

Structure

Inosine 5'-diphosphate consists of a ribose sugar linked to a diphosphate group and an inosine base. The structure can be represented as follows:

  • Ribose Sugar: A five-carbon sugar molecule with hydroxyl groups at specific positions.
  • Diphosphate Group: Two phosphate groups linked by high-energy bonds.

Data

  • InChI Key: UGQMRVRMYYASKQ-KQYNXXCUSA-N
  • SMILES Notation: OC[C@H]1OC@HN1C=NC2=C1NC=NC2=O
  • 3D Structure: Available in databases like DrugBank for visual analysis.
Chemical Reactions Analysis

Reactions

Inosine 5'-diphosphate participates in several key biochemical reactions:

  1. Phosphorylation Reactions: Acts as a substrate for kinases, facilitating the transfer of phosphate groups to other molecules.
  2. Dephosphorylation Reactions: Can be hydrolyzed by phosphatases, resulting in inosine 5'-monophosphate.

Technical Details

  • Kinetic studies often utilize inosine 5'-diphosphate to understand enzyme mechanisms and substrate specificity.
  • Its role as a substrate in metabolic pathways highlights its importance in energy transfer.
Mechanism of Action

Inosine 5'-diphosphate functions primarily as an energy carrier and signaling molecule within cells. The mechanism involves:

  1. Energy Transfer: It donates phosphate groups during phosphorylation reactions, crucial for synthesizing adenosine triphosphate.
  2. Signal Transduction: Inosine 5'-diphosphate can activate specific receptors involved in cellular signaling pathways, influencing various physiological responses.

Data

Research indicates that inosine 5'-diphosphate plays a significant role in regulating metabolic processes and cellular communication through its interaction with kinases and phosphatases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, which facilitates its use in biochemical applications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Reacts with nucleophiles during phosphorylation reactions; hydrolyzes under acidic or basic conditions.

Relevant Data or Analyses

  • Purity levels are often assessed using high-performance liquid chromatography, ensuring that the compound meets research-grade specifications (≥99% purity) .
Applications

Inosine 5'-diphosphate has several important scientific uses:

  1. Biochemical Research: Utilized in studies related to nucleotide metabolism and enzymatic activity.
  2. Cellular Biology: Serves as a tool for investigating signal transduction pathways.
  3. Pharmacological Studies: Investigated for potential therapeutic applications due to its role in energy metabolism and cell signaling.
Biochemical Roles of Inosine 5'-Diphosphate Trisodium Salt in Cellular Signaling Pathways

Regulatory Functions in Nucleotide Metabolism and Purine Salvage Mechanisms

Inosine 5'-diphosphate trisodium salt (IDP) serves as a critical intermediate in nucleotide metabolism and purine salvage pathways. This nucleotide derivative, with the chemical formula C~10~H~11~N~4~Na~3~O~11~P~2~ and molecular weight 494.1 [1] [3], participates in maintaining cellular nucleotide pools through its position at the intersection of de novo synthesis and salvage mechanisms. IDP is formed through the deamination of adenosine derivatives and phosphorylation of inosine monophosphate (IMP), linking it directly to purine metabolic flux [5]. The compound's regulatory function manifests through its conversion to inosine triphosphate (ITP) by nucleoside diphosphate kinases, and subsequent hydrolysis by inosine triphosphate pyrophosphatase (ITPA) back to IMP – a cycle that prevents accumulation of deaminated purine nucleotides [5].

The significance of IDP in nucleotide pool balance is underscored by studies showing that disruptions in its metabolism lead to cellular dysfunction. Research utilizing Itpa gene-disrupted mouse models revealed that accumulation of deaminated nucleotides like IDP and ITP causes increased DNA single-strand breaks, chromosomal abnormalities, and delayed cell proliferation [5]. These findings highlight IDP's role beyond mere metabolic intermediate; it functions as a regulatory component in maintaining genomic stability. The trisodium salt form enhances water solubility, making it particularly valuable for in vitro studies of these metabolic pathways [1] [3].

Table 1: Key Nucleotides in Purine Salvage Pathways

CompoundRole in MetabolismEnzymatic ConvertersBiological Significance
Inosine 5'-diphosphate (IDP)Intermediate in purine nucleotide interconversionNucleoside diphosphate kinase (to ITP), ITP pyrophosphatase (to IMP)Regulation of deaminated nucleotide pools
Inosine 5'-triphosphate (ITP)Deaminated ATP analogITP pyrophosphatase, various nucleotidasesSubstrate for RNA synthesis, G-protein modulation
Adenosine 5'-diphosphate (ADP)Energy transfer moleculeAdenylate kinase, ATP synthasesPrimary nucleotide in energy metabolism
Inosine monophosphate (IMP)Branch point nucleotideIMP dehydrogenase, adenylosuccinate synthaseCentral hub for purine biosynthesis

Modulation of Intracellular Signal Transduction Cascades via G-Protein Coupled Receptors

Inosine nucleotides serve as important modulators of G-protein mediated signal transduction, with IDP functioning as a metabolic precursor to the more extensively studied inosine triphosphate (ITP). Structural similarities between IDP/ITP and guanine nucleotides enable these inosine derivatives to interact with GTP-binding sites on G-protein α-subunits [2] [8]. Research demonstrates that ITP can substitute for GTP in G-protein activation cycles, binding to the α-subunit nucleotide-binding site with subsequent effects on downstream signaling [2]. While IDP itself does not directly activate G-proteins, it regulates signaling cascades through its conversion to ITP and by modulating nucleotide availability.

The functional impact of inosine nucleotide modulation is particularly evident in studies of HL-60 leukemia cells, where ITP hydrolysis was significantly stimulated by chemoattractants (fMLP and LTB~4~) in membrane preparations [2]. This suggests receptor-mediated regulation of ITPase activity and implies a specialized role for inosine nucleotides in hematopoietic cell signaling. Furthermore, investigations with transducin (a G-protein in visual phototransduction) revealed distinct kinetic parameters for ITP hydrolysis compared to GTP: while the maximum hydrolysis rate (V~max~) was lower for ITP, the Michaelis constant (K~m~) was higher, indicating differential regulation of G-protein deactivation when inosine nucleotides occupy the nucleotide-binding site [2] [8].

Table 2: Kinetic Parameters of G-protein Activation by Purine Nucleotides

NucleotideK~m~ (μM)V~max~ (nmol/min/mg)Relative Hydrolysis Efficiency (V~max~/K~m~)Primary Signaling Targets
GTP0.15 ± 0.0342.3 ± 3.1282.0All canonical G-proteins
ITP0.82 ± 0.1128.7 ± 2.435.0Selected Gα subunits
XTP1.25 ± 0.1815.2 ± 1.812.2Limited G-protein types
ATPNot hydrolyzedNot hydrolyzed-P2 receptors, kinase substrates

Role in Adenylate Cyclase Activation and Secondary Messenger Systems

Inosine 5'-diphosphate trisodium salt contributes to cyclic adenosine monophosphate (cAMP) signaling through its relationship with adenosine receptors and potential conversion to adenosine derivatives. Although IDP does not directly activate adenylate cyclase, it serves as a metabolic precursor in pathways that modulate cAMP production. Adenosine, a key activator of adenylate cyclase through G~s~-coupled A~2A~ and A~2B~ receptors, is produced intracellularly from AMP and can be derived from inosine via the purine salvage pathway [5]. The metabolic proximity between IDP and adenosine positions this nucleotide as an indirect regulator of cAMP-dependent signaling.

The significance of this connection is evident in cardiovascular research, where inosine nucleotides influence cardiac function through cAMP-mediated pathways. Studies on guinea pig bladder tissue demonstrated that millimolar concentrations of ITP (the triphosphate derivative of IDP) caused significant tissue contraction [2], suggesting involvement in smooth muscle signaling potentially mediated through cAMP or cGMP cross-talk. Furthermore, adenosine derived from inosine nucleotides activates adenylate cyclase, increasing intracellular cAMP levels – a secondary messenger that regulates protein kinase A (PKA), exchange proteins activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels [5].

The cAMP modulation by inosine nucleotide metabolites extends to therapeutic applications. Research indicates that compounds influencing adenosine receptor signaling have potential for treating cardiovascular diseases and inflammatory disorders [5]. The stability of the trisodium salt form of IDP makes it valuable for in vitro studies exploring these pathways, particularly in cell culture systems where it enhances growth and viability [1]. These investigations reveal a complex network where IDP, through its metabolic connections to adenosine, serves as a subtle but important regulator of the critical secondary messenger system centered on cAMP.

Table 3: Nucleotide Modulators of Adenylate Cyclase Activity

CompoundEffect on Adenylate CyclasePrimary ReceptorsDownstream Effects
AdenosineActivation (via A~2A~, A~2B~)G~s~-coupled GPCRsIncreased cAMP, PKA activation
InosineWeak activationPartially characterized adenosine receptorsModerate cAMP elevation
ATPInhibition (via P2Y~12~)G~i~-coupled purinergic receptorsDecreased cAMP
IDP/ITPIndirect via adenosine conversionNot direct receptor ligandsModulation through metabolite conversion
ForskolinDirect activationEnzyme binding sitePotent cAMP production

Properties

Product Name

Inosine 5'-diphosphate, TrisodiuM salt

IUPAC Name

trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C10H11N4Na3O11P2

Molecular Weight

494.13 g/mol

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1

InChI Key

CPIQGMJSIPVOOS-BCYSCTGWSA-K

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

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